molecular formula C54H85N13O15S B1671165 Eledoisin CAS No. 69-25-0

Eledoisin

Cat. No. B1671165
CAS RN: 69-25-0
M. Wt: 1188.4 g/mol
InChI Key: AYLPVIWBPZMVSH-FCKMLYJASA-N
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Description

Eledoisin is an undecapeptide of mollusk origin, belonging to the tachykinin family of neuropeptides . It was first isolated from the posterior salivary glands of two mollusk species Eledone muschata and Eledone aldovandi, which belong to the octopod order of Cephalopoda . Eledoisin is a specific agonist of NK2 and NK3 receptors .


Synthesis Analysis

Chemical synthesis is one of the most common methods of production for synthetic peptides . The synthetic peptide Eledoisin was purchased from New England Peptides Ins and Calcitonin (Salmon) was purchased from Bachem . The synthetic peptide impurity profiling methods are mostly LC optical based assays relying on chromatographic separation of impurities .


Molecular Structure Analysis

Eledoisin has the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 (qPSKDAFIGLM-NH2) where pGlu and q stand for pyroglutamic acid .


Chemical Reactions Analysis

The conventional synthetic peptide impurity profiling methods are mostly LC-optical-based assays that rely on chromatographic separation of impurities followed by molecular weight confirmation of each peak . Recent studies have shown that incorporating high-resolution mass spectrometry (HRMS) into the analytical workflow can obtain accurate mass-based identification of peptide API and impurities .


Physical And Chemical Properties Analysis

Eledoisin has a molecular formula of C54H85N13O15S and a molecular weight of 1188.4 g/mol . It is a solid substance and its solubility in water is 18.15 mg/mL .

Scientific Research Applications

  • Peptide Synthesis and Characterization Eledoisin, a peptide with complex pharmacological properties, is often synthesized using solid-phase peptide synthesis. This method results in a mixture requiring extensive purification and characterization. Techniques like liquid chromatography–electrospray ionization mass spectrometry are used to optimize the separation and identification of eledoisin from synthesis crudes, offering insights into pharmaceutical peptide production processes (Sanz-Nebot, Toro & Barbosa, 1999).

  • Solution Structure Analysis The solution structure of eledoisin has been studied in various environments using proton nuclear magnetic resonance spectroscopy. These studies have shown that eledoisin adopts different conformations in aqueous, lipid-induced environments, and in the presence of micelles, revealing its structural adaptability, which is significant in understanding its interaction with biological membranes and potential as a therapeutic agent (Grace, Chandrashekar & Cowsik, 2003).

  • Pharmaceutical Applications Eledoisin has been explored for potential pharmaceutical applications. It has been used in ophthalmology as a lachrymal secretagogue and in other medical applications such as radiological diagnosis and treatment of digestive disorders. These applications highlight its diverse therapeutic potential (Castiglione, 1983).

  • Circulatory and Vascular Studies Eledoisin has been studied for its effects on the circulation and vascular beds in various animal models. It demonstrates potent effects on systemic blood pressure, with variations in response across different species. These studies provide insights into the mechanisms of action of eledoisin on vascular smooth muscles and its potential as a therapeutic agent in circulatory disorders (Ferreira & Vane, 1967).

  • atively assessed the effects of eledoisin on tear volume and flow, confirming its potential as a therapeutic agent for ocular conditions (Gobbels, Selbach & Spitznas, 2004).
  • Neurokinin Receptor Binding Studies Research has investigated the binding of eledoisin to neurokinin receptors in rat brain cortex membranes. The findings suggest that eledoisin and other tachykinins like substance P might bind to distinct receptors, contributing to the understanding of receptor-subtype specificity and its implications in developing targeted neurological therapies (Cascieri, Chicchi & Liang, 1985).

  • Amino Acid Sequence Determination The isolation and amino acid sequencing of eledoisin from the salivary glands of the Mediterranean cephalopod Eledone have been critical in understanding its chemical structure and potential biological activities. This knowledge is essential for synthesizing eledoisin and exploring its pharmaceutical applications (Anastasi & Erspamer, 1963).

  • Smooth Muscle Activity Analysis Eledoisin has been studied for its stimulating effects on various smooth muscle preparations, including gastrointestinal and bronchial muscles. This research has implications for understanding the physiological and pharmacological actions of eledoisin and its potential therapeutic uses in conditions involving smooth muscle activity (Erspamer & Erspamer, 1962).

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Peptide-based therapeutics are a new class of highly evolving drugs in the market generating billions of dollars of revenue each year . These peptide drugs exhibit relatively low toxicity, high biological activity, and potential applications for many medical challenges compared to the most conventional drug products . With the emergence of Reference Listed Drugs (RLD) versus generic peptide drugs, strict regulatory measures became a necessity for synthetic peptide drugs to ensure their efficacy and safety .

properties

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPVIWBPZMVSH-FCKMLYJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N13O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046926
Record name Eledoisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eledoisin

CAS RN

69-25-0
Record name Eledoisin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eledoisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,180
Citations
V Erspamer, A Anastasi - Experientia, 1962 - Springer
… Alternatively, eledoisin could be purified from a … eledoisin appeared to be freed from most of thelow molecular weight contaminants. Further purification of the partially purified eledoisin …
Number of citations: 296 link.springer.com
V Erspamer, GF Erspamer - British journal of pharmacology …, 1962 - Wiley Online Library
… Vogt units=50 ng eledoisin) is less prompt than that elicited by eledoisin and is considerably … to eledoisin in its action on the rabbit intestine is substance P. An amount of 1 [tg eledoisin …
Number of citations: 129 bpspubs.onlinelibrary.wiley.com
RCR Grace, IR Chandrashekar, SM Cowsik - Biophysical journal, 2003 - cell.com
… In the current study the secondary structure of eledoisin has been … eledoisin bound to micelles of DPC has been reported for the first time. Also, the conformational properties of eledoisin …
Number of citations: 32 www.cell.com
V Erspamer, A Glaesser - British Journal of Pharmacology and …, 1963 - Wiley Online Library
… eledoisin varies conspicuously from one animal species to another. In the dog the polypeptide elicits a clear hypotension under all experimental conditions. Eledoisin … Eledoisin potently …
Number of citations: 59 bpspubs.onlinelibrary.wiley.com
V Erspamer, G Bertaccini, JM Cei - Experientia, 1962 - Springer
… , including eledoisin=. However, eledoisin is the polypeptide to which physalaemin seems so far to be most similar in its pharmacological properties. Like eledoisin, physalaemin …
Number of citations: 55 link.springer.com
EG Erdös - Advances in pharmacology, 1966 - Elsevier
Publisher Summary This chapter discusses the hypotensive peptides. It deals with hypotensive peptides and with eiizynies which liberate them. Two groups of peptides are included: …
Number of citations: 187 www.sciencedirect.com
SH Ferreira, JR Vane - British journal of pharmacology and …, 1967 - ncbi.nlm.nih.gov
METHODS Cats of either sex weighing 1.5-4 kg were anaesthetized with ethyl chloride and ether; anaesthesia was then maintained with chloralose (80 mg/kg intravenously). The …
Number of citations: 318 www.ncbi.nlm.nih.gov
SH Ferreira, M Rocha e Silva - Experientia, 1965 - Springer
… In this paper an analysis of the effects of BPF was extended to the polypeptide eledoisin, since it has been shown that this substance is more resistant to inactivation by plasma enzymes …
Number of citations: 173 link.springer.com
JC McGiff, NA Terragno, KU Malik… - Circulation Research, 1972 - Am Heart Assoc
… The rate of infusion of eledoisin was limited by its hypotensive effect, which attenuated or … administration of eledoisin exceeded 150 ng kg-1 min"1. Unlike bradykinin, eledoisin is neither …
Number of citations: 413 www.ahajournals.org
JC McGiff, HD Itskovitz, NA Terragno - Clinical science and …, 1975 - europepmc.org
… free qater clearance, whereas eledoisin did not affect the … but the vasodilator action of eledoisin was unaffected. 3. … excretion produced by bradykinin and eledoisin. 4. The release …
Number of citations: 191 europepmc.org

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